Cas no 13989-86-1 (Carbamic acid,(2-chloroethyl)-, methyl ester (8CI,9CI))

Carbamic acid,(2-chloroethyl)-, methyl ester (8CI,9CI) structure
13989-86-1 structure
Product Name:Carbamic acid,(2-chloroethyl)-, methyl ester (8CI,9CI)
Numero CAS:13989-86-1
MF:C4H8ClNO2
MW:137.564820289612
CID:225408
PubChem ID:251614
Update Time:2025-04-19

Carbamic acid,(2-chloroethyl)-, methyl ester (8CI,9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Carbamic acid,(2-chloroethyl)-, methyl ester (8CI,9CI)
    • (+-)-2-Chlor-buttersaeure-methylester
    • (+-)-2-chloro-butyric acid
    • (2-Chlor-aethyl)-carbamidsaeure-methylester
    • (2-chloro-ethyl)-carbamic acid methyl ester
    • 2-chloro-butyric acid methyl ester
    • 2-chloroethylcarbamic acid methyl ester
    • AC1Q3GFQ
    • AR-1J4723
    • Butanoic acid,2-chloro-,methyl ester
    • methyl (3S)-chlorobutanoate
    • methyl 2-chlorobutyrate
    • methyl 2-chloroethylcarbamate
    • methyl chlorobutyrate
    • Methyl N-(beta-chloroethyl)carbamate
    • methyl n -(2-chloroethyl) carbamate
    • NIOSH/EZ1815000
    • AKOS010540267
    • Methyl hydrogen (2-chloroethyl)carbonimidate
    • Methyl (2-chloroethyl)carbamate
    • RHGACTQWKOOOFE-UHFFFAOYSA-N
    • DTXSID50930646
    • NSC-72197
    • EZ18150000
    • SCHEMBL7272841
    • Carbamic acid, (2-chloroethyl)-, methyl ester
    • NCIOpen2_000593
    • 13989-86-1
    • NSC72197
    • Inchi: 1S/C4H8ClNO2/c1-8-4(7)6-3-2-5/h2-3H2,1H3,(H,6,7)
    • Chiave InChI: RHGACTQWKOOOFE-UHFFFAOYSA-N
    • Sorrisi: ClCCNC(=O)OC

Proprietà calcolate

  • Massa esatta: 137.02444
  • Massa monoisotopica: 137.0243562g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 3
  • Complessità: 76.4
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.5
  • Superficie polare topologica: 38.3Ų

Proprietà sperimentali

  • PSA: 38.33
  • LogP: 0.97210
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd